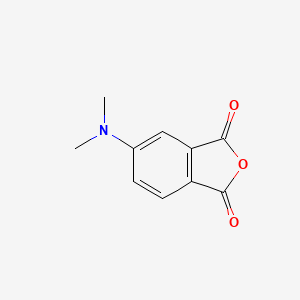

4-(Dimethylamino)phthalic anhydride

Description

Contextualization within the Class of Substituted Phthalic Anhydrides

4-(Dimethylamino)phthalic anhydride (B1165640) belongs to the family of substituted phthalic anhydrides, which are derivatives of phthalic anhydride, an important industrial chemical. rsc.org Phthalic anhydride itself is a versatile precursor used in the large-scale production of plasticizers, dyes, and resins. rsc.orgyoutube.com The introduction of substituents onto the aromatic ring of the phthalic anhydride molecule dramatically alters its electronic and steric properties, leading to a diverse range of reactivity and applications.

Substituents, such as the dimethylamino group in 4-(Dimethylamino)phthalic anhydride, can significantly influence the chemical behavior of the anhydride moiety. The electron-donating nature of the dimethylamino group, for instance, can modulate the electrophilicity of the carbonyl carbons in the anhydride ring, impacting its reactivity in nucleophilic acyl substitution reactions. This tailored reactivity is a cornerstone of its utility in specialized chemical synthesis. The position of the substituent is also crucial; for example, dianhydrides with 4-phthalic anhydride units have been shown to yield high-molecular-weight poly(ether imide)s. ncsu.edu

The synthesis of substituted phthalic anhydrides can be achieved through various routes, including the Diels-Alder reaction of a substituted diene with maleic anhydride followed by aromatization, or through the direct substitution on the phthalic anhydride ring, though this can sometimes lead to isomeric mixtures. nih.govpolyacs.orgresearchgate.net

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique structural features of this compound have made it a valuable building block in modern organic synthesis. Its anhydride functionality allows for reactions with a wide array of nucleophiles, such as amines and alcohols, to form phthalimides and esters, respectively. These reactions are fundamental in the construction of more complex molecules. youtube.com

In the realm of materials science, the incorporation of the this compound moiety into polymers and other materials imparts specific, desirable properties. The dimethylamino group, being a strong electron-donating group, can introduce solvatochromic and fluorescent properties to the resulting materials. This has led to its investigation in the development of "smart" materials that respond to environmental changes such as polarity. For instance, related compounds like 4-N,N-dimethylamino-1,8-naphthalimide are well-known for their environmentally sensitive fluorescence, making them excellent probes for studying molecular interactions.

The reactivity of the anhydride group is also harnessed in the synthesis of polyanhydrides, a class of biodegradable polymers with applications in controlled drug delivery. While research on polyanhydrides derived specifically from this compound is an emerging area, the principles established with other substituted phthalic anhydrides suggest significant potential.

Overview of Key Research Trajectories and Academic Relevance

Current research involving this compound and its derivatives is following several key trajectories, underscoring its growing academic relevance.

Development of Fluorescent Probes and Sensors: A major area of investigation is the use of this compound in the design of fluorescent probes for detecting various analytes and for bio-imaging. The intrinsic fluorescence of the dimethylaminophthalimide system, which can be modulated by the local environment, is a key driver of this research. youtube.com Researchers are exploring its use in creating sensors for pH, metal ions, and biomolecules.

Advanced Polymer Synthesis: The incorporation of this compound into polymer backbones is another active research front. Scientists are investigating how its inclusion affects the thermal, mechanical, and optical properties of polymers like polyimides and polyesters. ncsu.edu The electron-donating dimethylamino group can enhance the processability and solubility of otherwise intractable aromatic polymers.

Chemiluminescence Applications: Phthalic hydrazide derivatives are known for their chemiluminescent properties, and the introduction of an electron-donating group like dimethylamino can significantly enhance the intensity of light emission. This opens up possibilities for the use of this compound in the development of highly sensitive chemiluminescent assays.

The academic relevance of this compound is evident from its increasing appearance in scientific literature, particularly in studies focused on functional organic materials and analytical probes. Its versatility as a synthetic intermediate and its unique photophysical properties ensure its continued importance in advancing these fields.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9NO3 |

| Molar Mass | 191.18 g/mol |

| IUPAC Name | 5-(dimethylamino)-2-benzofuran-1,3-dione |

| CAS Number | 4906-30-3 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Properties

CAS No. |

4906-30-3 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-(dimethylamino)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C10H9NO3/c1-11(2)6-3-4-7-8(5-6)10(13)14-9(7)12/h3-5H,1-2H3 |

InChI Key |

WKOPFKCDGGWLAV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=O)OC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Chemical Transformations of 4 Dimethylamino Phthalic Anhydride

Strategies for the Synthesis of 4-(Dimethylamino)phthalic Anhydride (B1165640) and its Direct Precursors

The synthesis of 4-(dimethylamino)phthalic anhydride is not commonly detailed in literature as a direct, one-step process. Instead, its preparation typically involves a multi-step sequence starting from more readily available precursors. The key strategies revolve around the initial construction of the phthalic anhydride core, followed by the introduction and modification of the amino functional group.

Chemical Routes to the Anhydride Core Structure

The foundational phthalic anhydride skeleton is often synthesized from precursors like 4-nitrophthalic acid or its derivatives. A common approach involves the nitration of phthalic anhydride or phthalic acid, which yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. nih.gov These isomers can then be separated.

Alternatively, 4-nitrophthalimide (B147348) can be hydrolyzed to 4-nitrophthalic acid. This hydrolysis is typically carried out in a basic solution, such as aqueous sodium hydroxide, followed by acidification. nih.gov The resulting 4-nitrophthalic acid can then be dehydrated to form 4-nitrophthalic anhydride. This dehydration can be achieved by heating with acetic anhydride, providing a high yield of the desired product. google.com

Another route to a substituted phthalic anhydride involves the Diels-Alder reaction between a conjugated diene, such as isoprene, and maleic anhydride to form a tetrahydrophthalic anhydride derivative. This intermediate can then be aromatized, for instance, through bromination in the presence of an acid acceptor like dimethylformamide, to yield the substituted phthalic anhydride. researchgate.net

Functional Group Introduction and Modification on the Phthalic Anhydride Skeleton

The introduction of the dimethylamino group onto the phthalic anhydride skeleton is typically achieved through a series of functional group transformations, starting from the nitro-substituted precursor.

The crucial intermediate, 4-aminophthalic anhydride, is prepared by the reduction of 4-nitrophthalic anhydride. researchgate.netprepchem.com This reduction can be carried out using various catalytic hydrogenation methods. For instance, using palladium on charcoal (Pd/C) as a catalyst in a suitable solvent like ethyl ether or N,N-dimethylformamide allows for the efficient conversion of the nitro group to an amino group. researchgate.netwikipedia.org

The final step to obtain this compound involves the dimethylation of the primary amino group of 4-aminophthalic anhydride. A well-established method for this transformation is the Eschweiler-Clarke reaction. wikipedia.orgresearchgate.net This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid. A key advantage of this method is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.org While a specific protocol for the Eschweiler-Clarke methylation of 4-aminophthalic anhydride is not extensively documented, the general conditions of heating the amine with formaldehyde and formic acid are expected to yield the desired this compound. wikipedia.orgresearchgate.netambeed.com

An alternative approach would be the synthesis of 4-(dimethylamino)phthalic acid, followed by dehydration. The dimethylation of 4-aminophthalic acid could be performed, and the resulting 4-(dimethylamino)phthalic acid could then be dehydrated, for example by heating with acetic anhydride, to yield the target anhydride. google.com

Controlled Derivatization Reactions of the Anhydride Moiety

The anhydride functionality of this compound is a versatile reactive site, enabling the synthesis of a wide range of derivatives through controlled chemical transformations. These reactions include the formation of imides, cyclocondensation to form heterocyclic systems, and polymerization reactions.

Formation of Imide Derivatives and Analogues

The reaction of this compound with primary amines is a straightforward and widely used method to synthesize N-substituted 4-(dimethylamino)phthalimides. This reaction typically proceeds in two steps: the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride ring leads to the formation of a phthalamic acid intermediate. Subsequent dehydration, often achieved by heating in a suitable solvent like acetic acid, results in the closure of the five-membered imide ring. byjus.comquora.comlibretexts.org

This methodology allows for the synthesis of a variety of N-aryl and N-alkyl phthalimide (B116566) derivatives. For instance, the condensation of this compound with anilines would yield N-aryl-4-(dimethylamino)phthalimides. nih.govchemrxiv.org The electron-donating nature of the dimethylamino group can influence the reactivity of the anhydride and the properties of the resulting imides, potentially enhancing their fluorescence, a property often sought in materials science. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Primary Amine (R-NH₂) | N-Substituted 4-(Dimethylamino)phthalimide | Heating in a solvent like acetic acid |

| This compound | Aniline | N-Phenyl-4-(dimethylamino)phthalimide | Condensation reaction |

Cyclocondensation Reactions Leading to Diverse Heterocyclic Systems (e.g., oxazepines, pyrazoles)

The dicarbonyl nature of the anhydride moiety in this compound makes it an excellent substrate for cyclocondensation reactions with binucleophiles to construct various heterocyclic systems.

One notable class of heterocycles that can be synthesized are pyrazolo[1,2-b]phthalazine-diones. These are typically formed through a one-pot, multi-component reaction involving phthalic anhydride, hydrazine (B178648) hydrate, an aldehyde, and an active methylene (B1212753) compound like malononitrile. chemrevlett.com By substituting this compound in this reaction, the corresponding 7-(dimethylamino)pyrazolo[1,2-b]phthalazine-5,10-diones can be synthesized. researchgate.netchemrevlett.comresearchgate.net The reaction proceeds through the initial formation of a phthalhydrazide, which then undergoes further condensation and cyclization steps. longdom.org

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Hydrazine Hydrate, Aldehyde, Malononitrile | 7-(Dimethylamino)pyrazolo[1,2-b]phthalazine-5,10-dione |

| This compound | Schiff Base | 1,3-Oxazepine derivative (potential) |

Esterification and Amidation for Macromolecular and Conjugate Synthesis

The anhydride group of this compound can be readily opened by alcohols and amines, leading to the formation of monoesters and amides, respectively. This reactivity is fundamental to its use in the synthesis of macromolecules such as polyesters and polyimides.

Polyimides are high-performance polymers known for their excellent thermal stability. They are typically synthesized through a two-step process involving the reaction of a dianhydride with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally imidized to the final polyimide. The incorporation of this compound as a monomer or an end-capping agent can introduce fluorescent properties to the resulting polyimides, making them suitable for applications in optoelectronics and as fluorescent sensors. researchgate.netepa.govnih.govmdpi.com

Similarly, polyesters can be synthesized through the polycondensation of this compound with diols. researchgate.netnih.govscilit.comresearchgate.net The reaction initially forms a half-ester, and subsequent esterification at the remaining carboxylic acid group with another diol molecule leads to the growth of the polymer chain. The presence of the dimethylamino group can enhance the solubility and modify the thermal properties of the resulting polyesters.

The amidation reaction can also be utilized for the synthesis of conjugates. By reacting this compound with molecules containing a primary amine, such as biomolecules or other functional polymers, conjugates with specific properties can be prepared. The fluorescence of the 4-(dimethylamino)phthalimide moiety can be exploited for labeling and detection purposes. researchgate.netepa.gov

| Reaction Type | Monomers | Resulting Macromolecule/Conjugate | Key Feature |

| Polyimidization | This compound, Aromatic Diamine | Fluorescent Polyimide | High thermal stability, fluorescence |

| Polyesterification | This compound, Diol | Polyester (B1180765) | Modified solubility and thermal properties |

| Amidation/Conjugation | This compound, Amine-containing molecule | Fluorescent Conjugate | Labeling and detection applications |

Incorporation into Complex Supramolecular Architectures and Molecular Probes

Methodologies for Fluorescent Tagging and Bioconjugation to Peptides and Proteins

The strategic functionalization of peptides and proteins with fluorescent probes is a cornerstone of modern biochemical and cell biology research, enabling the real-time visualization and quantification of molecular interactions, conformational changes, and localization. This compound emerges as a promising reagent for such applications, leveraging the inherent reactivity of its anhydride group and the environment-sensitive fluorescence of the resulting phthalimide derivative.

The primary methodology for the fluorescent tagging of peptides and proteins with this compound involves the acylation of primary amino groups. This reaction typically targets the N-terminal α-amino group of the peptide backbone and the ε-amino group of lysine (B10760008) residues. The reaction proceeds through a nucleophilic attack of the unprotonated amine on one of the carbonyl carbons of the anhydride ring. This is followed by a ring-opening to form a stable amide bond, resulting in the formation of a 4-(dimethylamino)phthalimide moiety covalently attached to the biomolecule.

For the reaction to proceed efficiently, the pH of the solution is a critical parameter. The amino groups must be in their nucleophilic, unprotonated state, which generally requires a pH slightly above the pKa of the target amines (pKa of N-terminal amines is ~7, while that of lysine side chains is ~10.5). However, a significant challenge with phthalimide-based fluorophores is their susceptibility to hydrolysis at high pH, which can lead to the opening of the imide ring and a loss of fluorescence. nih.gov Therefore, a careful optimization of the reaction pH, typically in the range of 7.5 to 8.5, is necessary to balance efficient labeling with the stability of the resulting fluorophore. The reaction is commonly performed in aqueous buffers, sometimes with the addition of aprotic polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of the anhydride. nih.gov

The resulting 4-(dimethylamino)phthalimide conjugate is expected to exhibit solvatochromic fluorescence, a property well-documented for the closely related 4-aminophthalimide (B160930) and 4-N,N-dimethylamino-1,8-naphthalimide fluorophores. nih.govnih.govnih.govnih.gov This means that the fluorescence quantum yield of the probe is highly sensitive to the polarity of its local microenvironment. In aqueous, polar environments, the fluorophore is typically weakly fluorescent. However, upon binding to a target protein or insertion into a hydrophobic pocket, the quantum yield can increase dramatically, leading to a "switch-like" fluorescent response. nih.gov This property makes this compound a potentially powerful tool for studying protein-protein interactions, protein folding, and the dynamics of peptide association with membranes. nih.govnih.gov

The table below summarizes the photophysical properties of peptides labeled with fluorophores structurally related to the 4-(dimethylamino)phthalimide system, providing an insight into the expected performance of probes derived from this compound.

| Labeled Peptide/Protein | Fluorophore | Excitation (nm) | Emission (nm) | Key Findings | Reference |

| M13 peptide | 4-N,N-Dimethylamino-1,8-naphthalimide (4-DMN) | ~408 | ~540 | Over 900-fold increase in fluorescence upon binding to calmodulin, indicating high sensitivity to the local hydrophobic environment. | nih.govnih.gov |

| Transmembrane peptide | 4-Aminophthalimide (4AP) | ~340-360 | ~450-500 | Blue shift and increased quantum yield upon insertion into the hydrophobic core of a lipid bilayer, allowing for the study of membrane penetration depth. | nih.govnih.gov |

| KR peptide | 4-N,N-Dimethylaminophthalimidoalanine (4-DMAP) | Not specified | Not specified | Susceptible to hydrolysis at pH > 7, leading to a loss of fluorescence. | nih.gov |

The synthesis of peptides with a site-specific fluorescent label can also be achieved through solid-phase peptide synthesis (SPPS). In this approach, the peptide is assembled on a solid support, and the N-terminal amine can be selectively deprotected and then reacted with this compound prior to cleavage from the resin. nih.gov This method offers precise control over the labeling site, which is crucial for many biophysical studies.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Dimethylamino Phthalic Anhydride and Its Derivatives

Vibrational Spectroscopy for Detailed Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational energy levels of molecules. These methods offer a "fingerprint" of the functional groups present and their local environment, enabling precise structural assignments.

Fourier Transform Infrared (FTIR) Spectroscopy Applications in Structural Assignment

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum reveals characteristic bands corresponding to specific bond types. For 4-(Dimethylamino)phthalic anhydride (B1165640), the FTIR spectrum provides definitive evidence for its key structural features.

The most prominent features in the FTIR spectrum of a cyclic anhydride are the two carbonyl (C=O) stretching bands, arising from symmetric and asymmetric stretching modes. chemicalbook.com In cyclic anhydrides, the higher wavenumber band is typically the less intense of the two. chemicalbook.com For 4-(Dimethylamino)phthalic anhydride, these characteristic anhydride C=O stretching vibrations are observed in its solid-state (KBr-Pellet) spectrum. nih.gov

In addition to the anhydride group, the dimethylamino group and the aromatic ring exhibit characteristic absorptions. The C-N stretching vibration of the aromatic amine and the various C-H bending and stretching vibrations of the aromatic ring and methyl groups further confirm the molecular structure. The analysis of these bands is often aided by comparison with the spectra of related molecules, such as phthalic anhydride itself, to pinpoint the influence of the dimethylamino substituent on the vibrational modes of the phthalic anhydride framework. f1000research.comclockss.org

Table 1: Characteristic FTIR Absorption Bands for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Anhydride C=O | Asymmetric Stretch | 1870 - 1800 | chemicalbook.com |

| Anhydride C=O | Symmetric Stretch | 1800 - 1750 | chemicalbook.com |

| Anhydride C-O-C | Stretch | 1300 - 1000 | chemicalbook.com |

| Aromatic C-N | Stretch | 1360 - 1250 | |

| Aromatic C=C | Stretch | 1600 - 1450 | |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 | |

| Aliphatic C-H | Stretch (in -CH₃) | 2975 - 2950 |

Note: Specific peak positions for this compound can be found in spectral databases such as the one provided by Wiley-VCH GmbH, which indicates a spectrum recorded on a Bruker IFS 85 instrument using a KBr-Pellet technique. nih.gov

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. This often results in different vibrational modes being active or more intense in each technique.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the molecule, such as the breathing modes of the aromatic ring and the symmetric stretch of the carbonyl groups. nih.gov The C-N bond of the dimethylamino group and the C-C bonds of the aromatic ring are also expected to produce characteristic Raman signals.

By comparing the Raman spectrum of this compound with that of unsubstituted phthalic anhydride, the influence of the electron-donating dimethylamino group on the electron distribution and, consequently, the polarizability of the molecule can be studied. f1000research.com This comparative analysis is crucial for a complete assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity of atoms within a molecule and for studying its three-dimensional structure and dynamics. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

Proton (¹H) NMR for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment.

In the ¹H NMR spectrum of this compound, one would expect to observe signals corresponding to the aromatic protons and the protons of the dimethylamino group. The aromatic region would likely show a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The exact chemical shifts and coupling constants would be influenced by the electron-donating dimethylamino group and the electron-withdrawing anhydride group.

The six protons of the dimethylamino group would likely appear as a singlet, as they are chemically equivalent and not typically coupled to other protons. The integration of the signals would confirm the ratio of aromatic to methyl protons. For comparison, the predicted ¹H NMR spectrum of the parent phthalic anhydride shows signals for the aromatic protons in a specific region, which would be shifted in the case of the dimethylamino-substituted derivative. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Protons in this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Dimethylamino Protons (-N(CH₃)₂) | ~3.0 | Singlet |

Note: These are predicted values and the actual experimental values may vary depending on the solvent and other experimental conditions. The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached functional groups).

For this compound, the ¹³C NMR spectrum would reveal signals for the carbonyl carbons of the anhydride, the aromatic carbons, and the methyl carbons of the dimethylamino group. The carbonyl carbons are expected to appear at the downfield end of the spectrum (typically 160-180 ppm). The aromatic carbons would resonate in the range of approximately 110-160 ppm, with the carbon atom directly attached to the nitrogen of the dimethylamino group showing a significant upfield or downfield shift due to its electronic effect. The methyl carbons of the dimethylamino group would appear at the most upfield region of the spectrum.

Comparison with the predicted ¹³C NMR spectrum of phthalic anhydride can aid in the assignment of the aromatic carbon signals and in understanding the electronic influence of the dimethylamino substituent on the benzene ring. hmdb.caspectrabase.com

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Carbons in this compound

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons (C=O) | 160 - 170 |

| Aromatic Carbons | 110 - 160 |

| Methyl Carbons (-N(CH₃)₂) | 40 - 50 |

Note: These are predicted values. Actual experimental values can vary based on the solvent and other conditions.

Advanced Two-Dimensional NMR Techniques (e.g., HSQC for Polymer Modification Analysis)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for establishing correlations between different nuclei, most commonly ¹H and ¹³C. An HSQC experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Peaks in the 2D spectrum indicate direct one-bond correlations between a proton and the carbon to which it is attached.

In the context of derivatives of this compound, particularly polymers, HSQC is a powerful tool for structural verification. For instance, if this compound is used to modify a polymer, HSQC can be employed to confirm the covalent attachment of the anhydride-derived moiety to the polymer backbone. By analyzing the correlation peaks, one can definitively assign the proton and carbon signals of the incorporated unit and verify the regiochemistry of the modification. This is particularly useful in complex macromolecular structures where 1D NMR spectra can be crowded and difficult to interpret. The technique is widely applied in the structural analysis of complex polymers to elucidate monomer sequences and modifications.

Electronic Absorption Spectroscopy for Probing Electronic Structure and Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful technique for investigating the electronic structure and transitions within a molecule. For this compound and its derivatives, this method provides valuable insights into the influence of the electron-donating dimethylamino group and the electron-withdrawing anhydride moiety on the molecule's electronic properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Chromophore Analysis

The UV-Vis absorption spectrum of a molecule is dictated by its chromophores, which are the parts of the molecule that absorb light. In this compound, the primary chromophore is the substituted benzene ring system, which includes the powerful electron-donating dimethylamino group and the electron-withdrawing phthalic anhydride group. This combination forms a classic "push-pull" system, which significantly influences the electronic absorption characteristics.

The interaction between the donor and acceptor groups leads to intramolecular charge transfer (ICT) transitions. These transitions typically occur from a highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating part of the molecule, to a lowest unoccupied molecular orbital (LUMO), which is primarily associated with the electron-accepting part. These ICT bands are often intense and appear at longer wavelengths (lower energy) compared to the localized π-π* transitions of the individual aromatic and carbonyl chromophores.

The chromophore analysis involves identifying the electronic transitions responsible for the observed absorption bands. For this compound, the spectrum is expected to be dominated by:

π-π transitions:* These arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the carbonyl groups of the anhydride.

n-π transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the anhydride or the nitrogen of the dimethylamino group) to an antibonding π* orbital. These are typically less intense than π-π* transitions.

Intramolecular Charge Transfer (ICT) transitions: As mentioned, these are a result of the electron-donating dimethylamino group and the electron-accepting phthalic anhydride moiety. This is expected to be the lowest energy transition, appearing at the longest wavelength.

The following table provides a hypothetical representation of the expected UV-Vis absorption bands for this compound based on the analysis of its chromophoric system and data from related compounds.

| Expected Transition Type | Approximate Wavelength Range (nm) | Relative Intensity |

| π-π* (Aromatic) | 200-280 | High |

| n-π* (Carbonyl) | 280-320 | Low |

| Intramolecular Charge Transfer (ICT) | > 320 | Medium to High |

Solvatochromic Shifts in Absorption Spectra Induced by Solvent Polarity

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent. nih.gov This effect is particularly pronounced in molecules with a significant change in dipole moment upon electronic excitation, such as the "push-pull" system present in this compound. The study of solvatochromic shifts provides valuable information about the electronic distribution in the ground and excited states of a molecule.

In the case of this compound, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths) in the ICT absorption band. This is known as positive solvatochromism. The rationale behind this is that the excited state, which has a greater charge separation and thus a larger dipole moment than the ground state, is stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state more than the ground state, resulting in a smaller energy gap for the electronic transition and, consequently, absorption at a longer wavelength.

While specific experimental data on the solvatochromic shifts of this compound is not available in the provided search results, the behavior of other donor-acceptor molecules supports this expectation. For example, various solvatochromic dyes with dimethylamino electron-donor groups exhibit this positive solvatochromism. researchgate.net

The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye ET(30) scale or the Kamlet-Taft parameters. Such correlations can provide quantitative insights into the specific and non-specific interactions between the solute and solvent molecules.

The following interactive data table illustrates the hypothetical solvatochromic shift for the ICT band of this compound in a range of solvents with increasing polarity. The λmax values are illustrative and based on the expected trend for a molecule with its structure.

| Solvent | Polarity (Dielectric Constant, ε) | Hypothetical λmax (nm) | Shift from Hexane (nm) |

| Hexane | 1.88 | 330 | 0 |

| Dioxane | 2.21 | 335 | 5 |

| Chloroform | 4.81 | 345 | 15 |

| Acetone (B3395972) | 20.7 | 355 | 25 |

| Ethanol (B145695) | 24.6 | 360 | 30 |

| Acetonitrile | 37.5 | 365 | 35 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 370 | 40 |

| Water | 80.1 | 375 | 45 |

This expected positive solvatochromism makes this compound and its derivatives potentially useful as probes for local polarity in various chemical and biological systems.

Photophysical Properties and Excited State Dynamics of 4 Dimethylamino Phthalic Anhydride Derivatives

Fluorescence Spectroscopy and Quantum Efficiency Analysis

The fluorescence properties of 4-(dimethylamino)phthalic anhydride (B1165640) derivatives are central to their utility. This section explores the key parameters that define their emission characteristics.

Emission Maxima and Intensities in Varying Environments

The environment surrounding a fluorophore can significantly influence its emission spectrum. For derivatives of 4-(dimethylamino)phthalic anhydride, the polarity of the solvent plays a crucial role in determining the position of the emission maxima and the intensity of the fluorescence.

In the solid state, one derivative, compound 4 , exhibits different emission peaks depending on its crystalline form. The form 4f shows a strong emission at 545 nm, while the 4s form has an emission peak at 576 nm. rsc.org These solid-state emissions are comparable to the solution-state emissions observed in dichloromethane (B109758) (551 nm) and acetone (B3395972) (579 nm), respectively. rsc.org

In solution, a general trend of decreasing fluorescence intensity is observed as the solvent polarity increases. For instance, a derivative of this compound shows a decrease in fluorescence quantum yield from 0.31 in a less polar solvent to 0.04 in a more polar environment. rsc.org This quenching of fluorescence in polar solvents is a common characteristic of molecules with intramolecular charge transfer (ICT) character in their excited state.

The emission spectra of some derivatives are highly sensitive to solvent polarity. For example, one study on a 4-hydroxy-3-nitro-1,8-naphthalic anhydride derivative showed a red shift of approximately 3 nm when moving from butanol to the more polar dimethyl sulfoxide (B87167) (DMSO). uobasrah.edu.iq Another naphthalic anhydride derivative displayed a more significant bathochromic shift of 17 nm in its fluorescence maximum when the solvent was changed from ethanol (B145695) to DMSO. ekb.eg This shift to longer wavelengths (red shift) in more polar solvents indicates a greater stabilization of the polar excited state. ekb.eg

The following table summarizes the emission maxima of a this compound derivative in various solvents:

| Solvent | Emission Maximum (nm) |

| Dichloromethane | 551 rsc.org |

| Acetone | 579 rsc.org |

| Butanol | 370 ekb.eg |

| Ethanol | 361 ekb.eg |

| DMSO | 378 ekb.eg |

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. For derivatives of this compound, quantum yields have been determined using the comparative method, often with a standard like perylene (B46583) in cyclohexane (B81311) (Φf = 0.94) or quinine (B1679958) sulfate (B86663) in 1 N sulfuric acid (Φf = 0.55). rsc.orgrsc.org

The quantum yield of these compounds is highly dependent on the solvent polarity. A general observation is a decrease in quantum yield with increasing solvent polarity. For one derivative, the quantum yield ranged from 0.31 to 0.04 as the solvent polarity increased. rsc.org This trend is attributed to the stabilization of the non-radiative intramolecular charge transfer (ICT) state in polar solvents, which competes with the fluorescent decay pathway.

In a study of coumarin-fused dihydropyridine (B1217469) derivatives, which share some structural similarities, significant variations in quantum yields were observed based on substituents. For example, compound 4a (H) had a quantum yield of 0.41, while compound 4e (p-methyl) exhibited a high quantum yield of 0.83. rsc.org Conversely, the presence of a p-nitro group in compound 4b resulted in a very low quantum yield of 0.014. rsc.org

The following table presents the fluorescence quantum yields for a this compound derivative in different solvents:

| Solvent | Quantum Yield (Φf) |

| Toluene (B28343) | 0.31 rsc.org |

| Dioxane | 0.25 rsc.org |

| Tetrahydrofuran | 0.15 rsc.org |

| Dichloromethane | 0.10 rsc.org |

| Acetone | 0.04 rsc.org |

Fluorescence Lifetime Measurements and Excited State Lifespans

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter provides valuable information about the excited state dynamics and the various de-excitation pathways available to the molecule.

For a 4-amino-1,8-naphthalimide (B156640) derivative, which serves as a useful comparison, the fluorescence decay in a nonpolar solvent like toluene was found to follow a mono-exponential law with a lifetime of 6.98 ns. nih.gov However, in polar solvents such as ethanol, the decay becomes more complex, often exhibiting a bi-exponential decay. nih.gov This bi-exponential behavior suggests the presence of multiple excited state species or deactivation pathways. For instance, in ethanol, lifetimes of 0.2–0.3 ns and 6 ns have been observed, which are attributed to the formation of anionic complexes. nih.gov

The fluorescence lifetime can also be influenced by the excitation and detection wavelengths. For the same 4-amino-1,8-naphthalimide derivative in ethanol, a single exponential decay with a lifetime of about 5.77 ± 0.2 ns was observed only with excitation at short wavelengths (350–360 nm) and detection at the blue edge of the emission spectrum (455–470 nm). nih.gov Shifting the excitation to the red often induces a bi-exponential decay with a very strong non-radiative component. nih.gov

Solvatochromism and Sensitivity to Local Microenvironments

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of this compound derivatives. wikipedia.org This sensitivity to the local microenvironment makes them valuable as probes for studying solvent properties and interactions. wikipedia.org

Quantitative Analysis of Solvent Polarity Effects on Emission (e.g., Lippert–Mataga Model)

The significant shift in the fluorescence emission of this compound derivatives with solvent polarity can be quantitatively analyzed using the Lippert-Mataga equation. This model relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, which is a function of its dielectric constant and refractive index. rsc.org

A linear relationship between the Stokes shift and the solvent polarity parameter (Δf) in a Lippert-Mataga plot indicates that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation. rsc.orgbeilstein-journals.org For a derivative of this compound, a Lippert-Mataga plot was used to evaluate the change in dipole moment from the ground to the excited state. rsc.org

The ground state dipole moment (μg) was calculated to be 7.52 D using DFT methods. rsc.org From the slope of the Lippert-Mataga plot, the excited state dipole moment (μe) was determined to be 54.99 D, resulting in a significant change in dipole moment (Δμ) of 47.47 D upon excitation. rsc.org This large change confirms that the excited state has a much larger dipole moment, which is consistent with the observed solvatochromic behavior and indicates a significant degree of intramolecular charge transfer in the excited state. rsc.org

Influence of Specific Solvent-Solute Interactions, including Hydrogen Bonding

While the Lippert-Mataga model provides a good general description of the solvent polarity effect, it does not explicitly account for specific solvent-solute interactions such as hydrogen bonding. researchgate.net These specific interactions can also play a significant role in the photophysical properties of this compound derivatives.

The presence of hydrogen-bonding solvents can lead to deviations from the linear relationship predicted by the Lippert-Mataga equation. These deviations suggest that in addition to the general solvent polarity, specific interactions are influencing the energy of the excited state. For instance, in protic solvents capable of hydrogen bonding, the stabilization of the excited state can be enhanced, leading to further red shifts in the emission spectrum.

The emission spectra of 4-hydroxy-3-nitro-1,8-naphthalic anhydride showed sensitivity to the polarity of the solvent, with the emission maxima shifting to lower energies (red shift) as the solvent polarity increased. uobasrah.edu.iq This behavior is characteristic of molecules where the excited state is more polar than the ground state, and this polarity is further enhanced by specific interactions like hydrogen bonding.

Utilization in Microenvironment Sensing Applications

The pronounced sensitivity of the fluorescence of 4-(Dimethylamino)phthalimide derivatives to the local environment makes them exceptional probes for sensing and characterizing microenvironments. Their emission properties, such as wavelength and quantum yield, are highly dependent on the polarity of the surrounding medium. This solvatochromism is the cornerstone of their application as molecular sensors.

In nonpolar solvents, these fluorophores typically exhibit strong fluorescence. However, as the polarity of the solvent increases, a significant red-shift (bathochromic shift) in the emission spectrum is observed, often accompanied by a dramatic decrease in the fluorescence quantum yield. dntb.gov.uamdpi.com This "switch-like" behavior is particularly pronounced in polar protic solvents like water, where the fluorescence can be almost completely quenched. dntb.gov.ua This high sensitivity allows for the detection of subtle changes in local polarity, viscosity, and the presence of specific molecules. rsc.org

For instance, these probes have been successfully employed to study the interiors of micelles, liposomes, and biological membranes. nih.gov By monitoring the fluorescence signal of a 4-(Dimethylamino)phthalimide derivative embedded within these structures, researchers can gain insights into the local polarity and fluidity of these nano-environments. Furthermore, their ability to report on the local environment has been harnessed for the detection and analysis of microplastics in aqueous solutions. nih.gov The dye's fluorescence spectrum shifts based on the polarity of the polymer it absorbs into, enabling the identification of different types of microplastics. nih.gov

The following table summarizes the typical solvatochromic behavior of a representative 4-aminophthalimide (B160930) derivative, which demonstrates the principles applicable to 4-(Dimethylamino)phthalimide.

| Solvent | Polarity (ET(30)) | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_F) |

| Cyclohexane | 31.2 | ~370 nm | ~470 nm | High | ~0.7 |

| Toluene | 33.9 | ~375 nm | ~490 nm | High | ~0.6 |

| Acetonitrile | 45.6 | ~380 nm | ~530 nm | Very High | Low |

| Ethanol | 51.9 | ~385 nm | ~550 nm | Very High | Very Low |

| Water | 63.1 | ~390 nm | ~560 nm | Extremely High | Extremely Low |

Note: The data presented is illustrative and based on typical values for 4-aminophthalimide derivatives. Actual values for specific compounds may vary.

Mechanisms of Excited State Relaxation and Radiative/Non-Radiative Pathways

The unique photophysical properties of 4-(Dimethylamino)phthalimide derivatives are governed by a series of complex processes that occur in the excited state. These mechanisms dictate the pathways for energy dissipation, determining whether the molecule will relax via the emission of light (fluorescence) or through non-radiative pathways.

Intramolecular Charge Transfer (ICT) Processes

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor systems like 4-(Dimethylamino)phthalimide, the HOMO is typically localized on the electron-donating dimethylamino group, while the LUMO is centered on the electron-accepting phthalimide (B116566) moiety. This initial excitation leads to the formation of a locally excited (LE) state.

Following this initial excitation, a rapid intramolecular charge transfer (ICT) occurs, where electron density is significantly shifted from the donor to the acceptor. dntb.gov.uarsc.org This creates a highly polar excited state with a much larger dipole moment than the ground state. rsc.org This ICT state is lower in energy than the LE state, and its formation is a key step in the photophysical pathway. The efficiency of this charge transfer is a critical factor influencing the subsequent relaxation processes.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms and Their Impact on Fluorescence

The concept of Twisted Intramolecular Charge Transfer (TICT) is crucial for explaining the strong solvatochromism and the fluorescence quenching observed in polar solvents. rsc.orgrsc.org The TICT model posits that after the initial ICT, the dimethylamino group can twist around the single bond connecting it to the phthalimide ring. nih.gov In the ground state, the molecule is relatively planar to maximize π-orbital overlap. However, in the excited state, this twisting motion can lead to a more stable, charge-separated state where the donor and acceptor moieties are electronically decoupled and oriented perpendicularly to each other. nih.gov

This twisting process is heavily influenced by the solvent environment. In nonpolar solvents, the formation of the highly polar TICT state is energetically unfavorable, and the molecule tends to fluoresce from the more planar ICT (or LE) state, resulting in high quantum yields. Conversely, polar solvents stabilize the highly polar TICT state, facilitating the twisting motion. rsc.org The TICT state itself is often referred to as a "dark state" because it provides an efficient non-radiative decay pathway back to the ground state. This efficient non-radiative decay from the TICT state is the primary reason for the dramatic quenching of fluorescence in polar solvents. nih.gov The stabilization of the TICT state in polar environments also explains the significant red-shift in emission, as the energy gap between the TICT state and the ground state is smaller than that of the LE state.

Excited-State Intramolecular Proton Transfer (ESIPT) Considerations in Photophysics

While ICT and TICT are the dominant mechanisms for many 4-(Dimethylamino)phthalimide derivatives, Excited-State Intramolecular Proton Transfer (ESIPT) can also play a role, particularly in systems with available proton donor and acceptor sites in close proximity. rsc.orgrsc.org ESIPT involves the transfer of a proton within the same molecule upon electronic excitation. This process can lead to the formation of a tautomeric species in the excited state, which may have its own distinct fluorescence properties, often with a large Stokes shift.

For derivatives of this compound, ESIPT is not typically the primary deactivation pathway unless the molecule is specifically designed to facilitate it, for example, by introducing a hydroxyl group in a position that allows for the formation of an intramolecular hydrogen bond with a carbonyl group of the phthalimide ring. rsc.orgrsc.org In such cases, a dual fluorescence might be observed, originating from both the normal (N) and the tautomeric (T) excited states. The efficiency of ESIPT can also be influenced by the solvent, particularly the presence of protic solvents which can mediate proton transfer. rsc.org

Role of Intersystem Crossing and Phosphorescence Phenomena

Another potential pathway for the deactivation of the excited state is intersystem crossing (ISC), a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). While fluorescence originates from the S₁ state, phosphorescence is the radiative decay from the T₁ state. Generally, for organic molecules like 4-(Dimethylamino)phthalimide derivatives in solution at room temperature, ISC is not a major deactivation channel, and phosphorescence is rarely observed. This is because the rate of other deactivation processes, particularly those related to the TICT state, is much faster.

However, factors such as the presence of heavy atoms (either within the molecule or in the solvent) can enhance the rate of ISC. Under specific conditions, such as in a rigid matrix at low temperatures, where molecular motions required for TICT are suppressed, ISC can become more significant, and phosphorescence might be detectable. Theoretical studies and experiments on related systems suggest that the energy gap and coupling between singlet and triplet states are critical in determining the efficiency of ISC. uci.edu

Determination of Dipole Moments in Ground and Excited States

The significant change in the electronic distribution upon excitation in 4-(Dimethylamino)phthalimide derivatives leads to a substantial difference between their dipole moments in the ground state (μ_g) and the excited state (μ_e). This change is a direct consequence of the intramolecular charge transfer process. The determination of these dipole moments provides quantitative insight into the extent of charge separation in the excited state and is fundamental to understanding the solvatochromic behavior of these compounds.

Several solvatochromic methods, such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet equations, are commonly used to estimate the excited-state dipole moment. These models relate the Stokes shift (the difference in energy between the absorption and emission maxima) to the polarity and refractive index of the solvent. researchgate.net

The general form of the Lippert-Mataga equation is:

ν_abs - ν_em ≈ [2(μ_e - μ_g)² / (hca³)] * F(ε, n)

where:

ν_abs and ν_em are the wavenumbers of the absorption and emission maxima.

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius.

μ_e and μ_g are the excited and ground state dipole moments, respectively.

F(ε, n) is the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent.

By plotting the Stokes shift against the solvent polarity function for a series of solvents, a linear relationship is often obtained. From the slope of this line, the change in the square of the dipole moment (μ_e - μ_g)² can be determined. rsc.org If the ground state dipole moment (μ_g) is known (from theoretical calculations or experimental measurements), the excited state dipole moment (μ_e) can be calculated.

For 4-(Dimethylamino)phthalimide and its analogues, the excited-state dipole moment is found to be significantly larger than the ground-state dipole moment, confirming the substantial charge transfer character of the fluorescent state. rsc.org This large increase in dipole moment upon excitation is the physical origin of the strong solvent-solute interactions that lead to the pronounced solvatochromic shifts and the stabilization of the TICT state in polar media.

The table below provides illustrative dipole moment values for a generic donor-acceptor phthalimide.

| State | Dipole Moment (Debye) | Method of Determination |

| Ground State (μ_g) | 3 - 5 D | Theoretical Calculation / Dielectric Measurement |

| Excited State (μ_e) | 10 - 20 D | Solvatochromic Methods (e.g., Lippert-Mataga) |

Note: These are typical ranges and can vary significantly based on the specific molecular structure and the theoretical or experimental method used.

Computational Chemistry and Theoretical Investigations of 4 Dimethylamino Phthalic Anhydride

Unveiling Ground State Properties with Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the ground-state properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and the Blueprint of Electronic Structure

The initial step in a computational investigation involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 4-(Dimethylamino)phthalic anhydride (B1165640), this is typically achieved using DFT methods, such as the B3LYP functional, in conjunction with a suitable basis set like 6-311++G(d,p). youtube.com The optimization process yields the equilibrium bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.

The electronic structure of 4-(Dimethylamino)phthalic anhydride is characterized by the presence of the electron-donating dimethylamino (-N(CH₃)₂) group attached to the aromatic ring of the phthalic anhydride moiety. This substitution is expected to significantly influence the electron distribution within the molecule. The nitrogen atom of the dimethylamino group injects electron density into the π-system of the benzene (B151609) ring, which in turn affects the properties of the anhydride group. This intramolecular charge transfer is a key feature of its electronic structure.

The Symphony of Molecular Vibrations: Frequencies and Spectral Assignments

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These calculations provide valuable insights into the vibrational modes of the molecule, which are the specific patterns of atomic motion.

Each calculated vibrational frequency can be assigned to a particular type of molecular motion, such as the stretching of C-H, C=O, or C-N bonds, or the bending and deformation of various parts of the molecule. For instance, the characteristic carbonyl (C=O) stretching frequencies of the anhydride group are expected to be sensitive to the electronic effects of the dimethylamino substituent. The calculated spectra can be compared with experimental data, where available, to validate the computational model.

Frontier Molecular Orbitals (HOMO/LUMO) and the Energy Gap: A Tale of Reactivity

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. youtube.com

In this compound, the HOMO is anticipated to be localized predominantly on the electron-rich dimethylamino group and the attached aromatic ring. Conversely, the LUMO is expected to be concentrated on the electron-deficient phthalic anhydride moiety, particularly around the carbonyl groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that provides insights into the molecule's kinetic stability and reactivity. malayajournal.org A smaller energy gap generally implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating dimethylamino group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted phthalic anhydride and enhancing its reactivity.

Peering into Excited States with Time-Dependent Density Functional Theory (TD-DFT)

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is a powerful tool for calculating the energies and properties of electronic excited states. rsc.org

TD-DFT calculations can predict the electronic absorption spectrum of the molecule, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations allow for the characterization of the electronic transitions, identifying which molecular orbitals are involved in the excitation process. For this compound, the lowest energy electronic transitions are likely to be of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO, and will exhibit significant intramolecular charge transfer character.

Mapping Reactivity: The Theoretical Analysis of Charge Distribution

Understanding the distribution of charge within a molecule is fundamental to predicting its reactive behavior.

The Landscape of Reactivity: Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map is typically plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study chemical bonding and electron density distribution within a molecule. youtube.com It provides a localized, intuitive picture of electron delocalization and donor-acceptor interactions by transforming the complex molecular orbitals into a set of localized natural bond orbitals. youtube.comwisc.edu This analysis is particularly useful for quantifying hyperconjugative and charge transfer effects that contribute to molecular stability. youtube.comresearchgate.net

In the case of this compound, NBO analysis elucidates the intramolecular charge transfer from the electron-donating dimethylamino group to the electron-withdrawing phthalic anhydride moiety. The primary donor-acceptor interactions involve the lone pair electrons of the nitrogen atom (a natural Lewis donor) and the antibonding orbitals (natural Lewis acceptors) associated with the aromatic ring and the carbonyl groups. researchgate.net

The stabilization energy, E(2), associated with these interactions is a key output of NBO analysis. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, significant E(2) energies are expected for the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the adjacent carbon-carbon bonds of the benzene ring and the C=O bonds of the anhydride. This n → π* interaction is characteristic of systems containing a lone-pair donor attached to a π-system and is crucial to the molecule's electronic properties.

Table 1: Predicted Key NBO Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Significance |

|---|---|---|---|

| n(N) | π*(C-C)ring | Hyperconjugation | High |

| n(N) | π*(C=O) | Hyperconjugation | Moderate |

| π(C-C)ring | π*(C=O) | Conjugation | Moderate |

Fukui Function Analysis for Predicting Reactive Sites

Fukui function analysis is a conceptual density functional theory (DFT) tool used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. niscpr.res.inbas.bg It quantifies the change in electron density at a specific atomic site when the total number of electrons in the system changes. bas.bg By calculating the Fukui functions (ƒ+, ƒ-, and ƒ0), one can identify the regions of a molecule that are most susceptible to attack.

ƒ+(r) : Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r) : Predicts sites for electrophilic attack (where an electron is removed).

ƒ0(r) : Predicts sites for radical attack.

For this compound, the reactivity is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing anhydride group. The Fukui function analysis would quantitatively confirm the intuitive chemical understanding of its reactivity.

The carbonyl carbons of the anhydride group are electron-deficient due to the high electronegativity of the adjacent oxygen atoms. Consequently, these sites are predicted to have high ƒ+ values, making them the primary targets for nucleophilic attack. Conversely, the aromatic ring is activated by the strong electron-donating dimethylamino group. This increases the electron density on the ring, particularly at the ortho and para positions relative to the amino group, making these sites susceptible to electrophilic attack (high ƒ- values). niscpr.res.in The nitrogen atom and the anhydride oxygens would also show significant reactivity depending on the attacking species.

Table 2: Predicted Reactive Sites in this compound via Fukui Functions

| Atomic Site | Predicted Fukui Function | Type of Attack | Rationale |

|---|---|---|---|

| Carbonyl Carbons | High ƒ+ | Nucleophilic | Electron-deficient due to adjacent oxygen atoms. |

| Aromatic Carbons (ortho to -NMe2) | High ƒ- | Electrophilic | High electron density due to the donating group. |

| Nitrogen Atom | High ƒ- | Electrophilic | Lone pair of electrons available for donation. |

Computational Studies of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ias.ac.inresearchgate.net By partitioning the crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors. mdpi.com

The Hirshfeld surface is typically mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts around the vdW separation in white, and longer contacts in blue. ias.ac.in Additionally, 2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, C···H, O···H). ias.ac.inresearchgate.net

For this compound, Hirshfeld analysis would likely reveal several key intermolecular interactions:

C–H···O Hydrogen Bonds: The hydrogen atoms of the dimethylamino group and the aromatic ring can act as donors, forming weak hydrogen bonds with the highly electronegative carbonyl oxygen atoms of neighboring molecules. These interactions would appear as distinct "spikes" in the 2D fingerprint plot.

π–π Stacking: The planar aromatic and anhydride rings facilitate π–π stacking interactions between parallel molecules. These are visualized as characteristic red and blue triangular regions on the Hirshfeld surface mapped with the shape index. mdpi.com

H···H Contacts: Due to the presence of multiple hydrogen atoms on the periphery of the molecule, a significant portion of the surface would be involved in van der Waals H···H contacts. researchgate.net

Table 3: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | General van der Waals contacts between peripheral hydrogen atoms. researchgate.net |

| O···H / H···O | Significant | Weak hydrogen bonds between carbonyl oxygens and C-H groups. researchgate.net |

| C···H / H···C | Significant | Interactions involving aromatic and methyl hydrogens with carbon atoms. |

Molecular Dynamics Simulations for Conformational and Solvent Interaction Studies (inferred from related compounds)

Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into dynamic processes that are inaccessible to static computational methods.

An MD simulation of this compound in various solvents would likely reveal:

Solvent Effects: In a polar solvent like water, the polar anhydride and dimethylamino groups would interact favorably with solvent molecules. In nonpolar solvents, the aromatic ring would have more favorable interactions.

Conformational Flexibility: MD simulations could explore the rotational freedom of the dimethylamino group and any slight puckering or flexibility in the anhydride ring system.

Aggregation Behavior: Simulations could predict whether this compound molecules tend to self-associate in solution. Given the potential for π–π stacking and hydrogen bonding identified by Hirshfeld analysis, aggregation is a plausible behavior, especially at higher concentrations. This clustering would be driven by the system seeking to minimize unfavorable interactions and maximize stabilizing ones. nih.gov

Advanced Research Applications of 4 Dimethylamino Phthalic Anhydride and Its Derivatives

Development and Application of Fluorescent Probes and Chemical Sensors

The intrinsic fluorescence of molecules derived from 4-(Dimethylamino)phthalic anhydride (B1165640), typically after reaction to form phthalimides, is highly sensitive to the surrounding environment. This sensitivity is primarily due to a phenomenon known as Twisted Intramolecular Charge Transfer (TICT). In the excited state, the dimethylamino group can rotate relative to the aromatic ring, leading to a highly polar TICT state. The extent of this rotation and the stabilization of the charge-separated state are heavily influenced by the polarity and viscosity of the medium, providing a mechanism for environmental sensing.

Fluorescent probes that can report on local polarity and viscosity are invaluable tools for studying cellular microenvironments and material properties. Derivatives of 4-(Dimethylamino)phthalic anhydride are excellent candidates for such "molecular rotor" probes.

The operating principle is based on the TICT state. In low-viscosity solvents, the dimethylamino group can freely rotate upon photoexcitation, leading to efficient formation of the non-emissive or weakly emissive TICT state, resulting in quenched fluorescence. However, in a high-viscosity environment, this intramolecular rotation is restricted, which hinders the formation of the TICT state. This blockage of the non-radiative decay pathway causes a significant increase in fluorescence quantum yield, making the probe "light up" in viscous media.

Similarly, the emission wavelength of these probes is often sensitive to solvent polarity. In polar solvents, the charge-separated TICT state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum. nih.gov This solvatochromic behavior allows the probe to report on the polarity of its immediate surroundings. nih.govresearchgate.net Researchers have developed various molecular rotors and flapping molecules that exhibit polarity-dependent or independent viscosity sensing. rsc.org

Table 1: Characteristics of Environment-Sensitive Fluorescent Probes

| Probe Type | Sensing Mechanism | Property Detected | Typical Observation |

| Molecular Rotors (e.g., DMABN, DCVJ) | Twisted Intramolecular Charge Transfer (TICT) | Viscosity, Polarity | Fluorescence intensity increases with viscosity; Emission wavelength red-shifts with increasing polarity. nih.gov |

| Flapping Molecules (e.g., FLAP) | V-shaped-to-planar conformational change | Viscosity | Ratiometric fluorescence change, often independent of polarity. rsc.org |

| Styryl-Pyrene Dyes (e.g., StyPy) | TICT | Polarity, Viscosity | Large Stokes shift that varies with solvent polarity; fluorescence ratio changes report on viscosity. nih.govresearchgate.net |

The ability to react the anhydride moiety with primary amines, such as the N-terminus of a peptide or the lysine (B10760008) side chains in a protein, makes this compound a valuable tool for fluorescently labeling biomolecules. nih.gov

Peptide/Protein Interaction Studies: Protein-protein interactions (PPIs) are fundamental to most cellular processes, and developing tools to study them is a major goal in chemical biology. nih.govrsc.org By labeling a peptide or protein with a fluorophore derived from this compound, researchers can monitor binding events. The change in the local environment upon binding—for instance, moving from the polar aqueous solvent to a more hydrophobic protein interface—can alter the fluorescence signal (intensity or wavelength) of the attached probe, providing a means to quantify binding affinity and kinetics. rsc.orgresearchgate.net This approach is analogous to studies where phthalic acid chemical probes were used to pull down and identify interacting proteins. nih.gov

Amyloid Fibril Detection: The aggregation of proteins into amyloid fibrils is a hallmark of several neurodegenerative diseases. nih.gov Fluorescent probes are critical for detecting these aggregates. biorxiv.orgnih.gov A probe derived from this compound could be designed for this purpose. As the probe binds to the growing fibril, the microenvironment becomes more hydrophobic and conformationally restricted. This would be expected to cause a significant enhancement in fluorescence intensity and a blue-shift in emission, similar to the action of other amyloid-binding dyes. This provides a potential method for real-time monitoring of protein aggregation. nih.govnih.gov

Receptor Investigations: Fluorescent ligands are essential for studying receptor binding and localization. By incorporating a 4-(dimethylamino)phthalimide group into a molecule known to bind a specific receptor, a fluorescent probe can be created. This allows for visualization of the receptor in cells via fluorescence microscopy and for quantification of binding in vitro through fluorescence-based assays.

The high reactivity of the anhydride group can be exploited to design chemosensors for specific analytes. A notable example is the detection of hydrazine (B178648). Hydrazine is a highly toxic and reactive compound used as a rocket fuel and in chemical synthesis. researchgate.net

This compound reacts readily with hydrazine in a condensation reaction to form 4-(dimethylamino)-N-aminophthalimide. This product is a highly fluorescent and stable cyclic imide. The reaction converts the non-fluorescent or weakly fluorescent anhydride into a brightly fluorescent derivative, providing a clear "turn-on" signal for hydrazine detection. google.com This mechanism is robust and allows for the sensitive and selective colorimetric and fluorometric determination of hydrazine in various samples, including environmental and biological fluids. researchgate.netnih.gov

Reaction Scheme for Hydrazine Detection this compound + Hydrazine → 4-(Dimethylamino)-N-aminophthalimide + H₂O (Weakly Fluorescent) + (Analyte) → (Highly Fluorescent)

The dimethylamino group on the fluorophore is basic and can be protonated in acidic conditions. This protonation provides a direct mechanism for pH sensing. The fluorescence of many dyes containing an amino group is sensitive to pH through a process called photoinduced electron transfer (PET). nih.gov

In neutral or basic conditions (high pH), the lone pair of electrons on the nitrogen of the dimethylamino group is available. Upon excitation of the fluorophore, this lone pair can be transferred to the excited phthalimide (B116566) ring, a process that quenches the fluorescence. At low pH, the nitrogen atom is protonated, and the lone pair is no longer available to participate in PET. This "blocking" of the quenching pathway results in a dramatic increase in fluorescence intensity. This "off-on" switching in response to pH changes makes derivatives of this compound excellent candidates for developing fluorescent pH indicators for biological and chemical systems. nih.govresearchgate.net

Materials Science and Polymer Chemistry Research

The unique combination of reactivity and fluorescent properties makes this compound a valuable building block in materials science, particularly in the field of polymer chemistry.

Fluorescent polymers are macromolecules that have luminescent groups covalently attached. They are used in a wide range of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biomedical imaging. researchgate.net

This compound can be incorporated into polymers in several ways:

As a Functional Monomer: The anhydride can be modified to include a polymerizable group (like a vinyl or norbornene unit), and this new monomer can be copolymerized with other non-fluorescent monomers to create an intrinsically fluorescent polymer. scispace.com

As a Post-Polymerization Label: A polymer synthesized with reactive side chains (e.g., primary amines) can be treated with this compound to attach the fluorescent label along the polymer backbone.

As a Chain-End Functional Group: The anhydride group is particularly useful for creating end-labeled polymers through controlled polymerization techniques. For instance, it can be used to terminate living anionic polymerizations or can be incorporated into an initiator for Atom Transfer Radical Polymerization (ATRP). researchgate.netpsu.edu The resulting polymers have a fluorescent tag at a specific location, which is useful for studying polymer-polymer coupling reactions, monitoring blending processes, and investigating the dynamics of polymer chains at interfaces. psu.edu

Table 2: Methods for Synthesizing Fluorescent Polymers Using Phthalic Anhydride Derivatives

| Polymerization Method | Role of Anhydride Derivative | Resulting Polymer Architecture | Key Application | Reference |

| Anionic Polymerization | Trapping agent for living polymer chain end. | Fluorescently end-labeled polymer. | Monitoring reactive polymer blending. | psu.edu |

| Atom Transfer Radical Polymerization (ATRP) | Part of a custom initiator molecule. | Fluorescently end-labeled polymer with controlled molecular weight. | Studying inter-macromolecular reactions with high sensitivity. | researchgate.net |

| Conventional Radical Polymerization | Co-monomer with a polymerizable group. | Random copolymer with fluorescent units in the backbone. | Intrinsically fluorescent materials. | scispace.com |

Alternating Ring-Opening Copolymerization (ROCOP) with Epoxides

The alternating ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides, such as phthalic anhydride (PA), is a powerful method for synthesizing polyesters with well-defined structures and properties. nih.govnih.gov This technique offers significant advantages over traditional polycondensation, including better atom economy and access to a diverse range of polymer architectures by varying the epoxide and anhydride monomers. nih.govnih.gov

The success of ROCOP heavily relies on the selection of an appropriate catalytic system, which typically consists of a metal-based catalyst (a Lewis acid) and a nucleophilic cocatalyst (a Lewis base). nih.gov Among the most effective and widely studied systems for the copolymerization of phthalic anhydride and epoxides are those pairing a chromium(III)-salen type complex with a nucleophilic cocatalyst. nih.govresearchgate.netrsc.org

Salen-type chromium(III) complexes have demonstrated high activity and selectivity in these reactions. nih.gov However, their performance is dramatically enhanced by the addition of a cocatalyst. 4-(Dimethylamino)pyridine (DMAP) has proven to be an exceptionally effective nonionic organic base for this purpose. nih.govnih.govresearchgate.net The synergy between the chromium complex and DMAP is crucial; the chromium center activates the epoxide monomer by coordination, making it susceptible to ring-opening, while DMAP facilitates the reaction, leading to the formation of the polyester (B1180765) chain. nih.govrsc.org Studies have explored various salen-type ligands and other cocatalysts like bis(triphenylphosphine)iminium chloride (PPNCl), but the combination of a Salen-Cr(III) complex and DMAP remains a benchmark for achieving high conversion and selectivity. nih.govresearchgate.net Metal-free Lewis pairs have also been investigated as an alternative to metal-based systems. rsc.org

The general molar ratio for these reactions often involves a high loading of monomers relative to the catalyst and cocatalyst, for instance, [PA]:[epoxide]:[Cr]:[DMAP] = 250:250:1:1, with reactions typically conducted at elevated temperatures around 110 °C. rsc.org